1-Butanol, antimony(3+) salt

Description

Evolution and Significance of Antimony Alkoxides in Main Group Chemistry

Antimony and its compounds have been utilized for centuries, with scientific investigation beginning in the 17th century. libretexts.org Organoantimony chemistry, which studies compounds with a carbon-antimony bond, primarily involves antimony in the +3 and +5 oxidation states. wikipedia.org Antimony alkoxides, a class of compounds where an antimony atom is bonded to one or more alkoxide groups derived from alcohols, are significant within main group chemistry. prochemonline.com

The study of antimony alkoxides has been driven by their utility as precursors for the synthesis of metal oxides and other antimony-containing materials. prochemonline.com These compounds can be used to create thin films through processes like chemical vapor deposition (CVD) and atomic layer deposition (ALD), which are crucial in the electronics industry. valuates.comprochemonline.com The nature of the organic group bonded to the antimony atom plays a critical role in determining the compound's chemical behavior and structure. lew.ro

The significance of antimony alkoxides also lies in their catalytic activity. statifacts.comprochemonline.com They have been investigated for their potential in various organic synthesis reactions, including polymerization and esterification. statifacts.comprochemonline.comresearchgate.net The development of heterometallic alkoxides, containing both antimony and another metal, has further expanded the scope of their applications. acs.org

Distinctive Features of Antimony(III) n-butoxide within Organoantimony Chemistry

Within the broader class of organoantimony compounds, antimony(III) n-butoxide possesses several distinct features. Its butoxide ligands make it soluble in non-aqueous solvents, a valuable property for applications like solar energy and water treatment. americanelements.com The compound serves as a precursor for the synthesis of advanced materials, including catalysts and polymers. valuates.com

A key application of antimony(III) n-butoxide is in the controlled deposition of thin films with specific electrical, optical, and thermal properties. valuates.com For instance, it has been used as a single-source precursor for the growth of antimony trioxide (Sb₂O₃) thin films via MOCVD at temperatures between 500 and 550°C without needing an additional oxygen source. mocvd-precursor-encyclopedia.de

The reactivity of antimony(III) n-butoxide is also notable. Like other stibines, which are tricoordinate antimony compounds, it can act as a weak Lewis acid. wikipedia.org This property allows it to participate in various reactions, including oxidative additions. wikipedia.org

Emerging Research Directions and Future Challenges for Antimony(III) n-butoxide

The market for Antimony(III) n-butoxide is projected to grow, indicating its increasing importance in various industries. valuates.comstatifacts.com Future research is likely to focus on several key areas. One promising direction is the development of new applications in cutting-edge materials and devices for sectors such as electronics, optics, and aerospace. valuates.com The synthesis of novel hypervalent organoantimony compounds with unique structures is an ongoing area of exploration. researchgate.net

Furthermore, there is significant interest in the use of antimony compounds as catalysts. statifacts.comresearchgate.net Research into the catalytic applications of antimony(III) n-butoxide, potentially in combination with other metals to form heterobimetallic catalysts, could lead to more efficient and selective chemical transformations. wvu.edu

Challenges in the field include the need for stringent purity requirements for high-tech applications and the influence of antimony availability on market prices. valuates.com Additionally, the sensitivity of antimony alkoxides to moisture necessitates careful handling and reaction conditions. chemdad.comereztech.com Addressing these challenges will be crucial for the continued development and application of antimony(III) n-butoxide and related compounds.

Data Tables

Table 1: Chemical and Physical Properties of Antimony(III) n-butoxide

| Property | Value | Source |

| CAS Number | 2155-74-0 | strem.comprochemonline.com |

| Molecular Formula | C₁₂H₂₇O₃Sb | strem.comereztech.com |

| Molecular Weight | 341.1 g/mol | strem.comprochemonline.com |

| Appearance | Colorless liquid | ereztech.comprochemonline.com |

| Boiling Point | 133°C at 0.4 mm Hg | chemdad.comchemsrc.com |

| Density | 1.225 - 1.264 g/mL | prochemonline.comchemsrc.com |

| Solubility | Soluble in anhydrous butanol, THF; Reacts with water | valuates.comchemdad.comprochemonline.com |

| Flash Point | >110°C | chemsrc.com |

Structure

3D Structure of Parent

Properties

CAS No. |

2155-74-0 |

|---|---|

Molecular Formula |

C4H10OSb |

Molecular Weight |

195.88 g/mol |

IUPAC Name |

antimony(3+);butan-1-olate |

InChI |

InChI=1S/C4H10O.Sb/c1-2-3-4-5;/h5H,2-4H2,1H3; |

InChI Key |

KDZDLLGMUHLMRZ-UHFFFAOYSA-N |

SMILES |

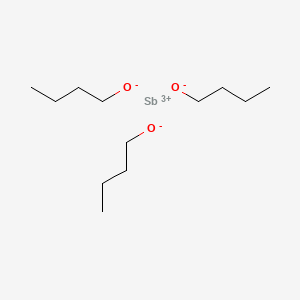

CCCC[O-].CCCC[O-].CCCC[O-].[Sb+3] |

Canonical SMILES |

CCCCO.[Sb] |

Other CAS No. |

2155-74-0 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Comprehensive Structural and Spectroscopic Elucidation of Antimony Iii N Butoxide

X-ray Crystallography for Solid-State Structure Determination

A definitive single-crystal X-ray diffraction study for Antimony(III) n-butoxide is not commonly found in published literature. However, the solid-state structures of related antimony(III) alkoxides and amides have been characterized, providing a strong basis for predicting its structural features. acs.orgacs.org Antimony(III) alkoxides typically exhibit a tendency to form oligomeric structures, most commonly dimers, through bridging alkoxide ligands. For instance, antimony(III) ethoxide, [Sb(OEt)₃], is known to exist as a dimer, [Sb(OEt)₃]₂. rsc.org

It is therefore highly probable that Antimony(III) n-butoxide crystallizes as a centrosymmetric dimer, [Sb(OⁿBu)₃]₂, featuring a central four-membered Sb₂O₂ ring formed by two bridging butoxide groups. The antimony atoms would be further coordinated by two terminal butoxide ligands each.

A critical feature of Sb(III) compounds is the presence of a stereochemically active 5s² lone pair of electrons. acs.org This lone pair occupies a coordination site, resulting in a distorted geometry around the antimony center. In the proposed dimeric structure, each antimony atom would likely adopt a distorted square pyramidal (ψ-trigonal bipyramidal) geometry, with the lone pair occupying an equatorial position. This structural arrangement is a common feature in related compounds, such as the "weak dimer" structure observed for Sb₂(Azn)₆. acs.orgacs.org The Sb-O bond lengths to the bridging butoxide ligands are expected to be longer than those to the terminal ligands.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is a powerful tool for analyzing the structure of Antimony(III) n-butoxide in solution, where it may exist in equilibrium between monomeric and oligomeric forms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are used to confirm the identity and integrity of the n-butoxide ligands attached to the antimony center. While many suppliers confirm the structure via NMR, specific spectral data in peer-reviewed literature is scarce. ereztech.com However, based on the structure of the n-butoxide group (CH₃CH₂CH₂CH₂O-), a distinct pattern of signals is expected.

In ¹H NMR, the four magnetically non-equivalent sets of protons of the n-butoxy group would give rise to four distinct signals. The chemical shifts are influenced by the electropositive antimony atom. In ¹³C NMR, four signals corresponding to the four unique carbon atoms of the n-butoxide ligand are expected. The coordination to antimony typically shifts the α-carbon (C-O) downfield compared to free butanol. The spectra would confirm the presence of the ligand and, through integration in the ¹H NMR, the 3:1 ratio of butoxide ligands to antimony. ereztech.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Antimony(III) n-butoxide (Note: Data are estimated based on standard values and known effects of metal coordination, as specific literature data is not readily available. Spectra are typically recorded in a solvent like CDCl₃ or C₆D₆.)

| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| O-CH₂ -CH₂-CH₂-CH₃ | ~3.8 - 4.1 | Triplet (t) | ~65 - 70 |

| O-CH₂-CH₂ -CH₂-CH₃ | ~1.6 - 1.8 | Multiplet (m) | ~34 - 38 |

| O-CH₂-CH₂-CH₂ -CH₃ | ~1.4 - 1.6 | Multiplet (m) | ~19 - 22 |

| O-CH₂-CH₂-CH₂-CH₃ | ~0.9 - 1.0 | Triplet (t) | ~13 - 15 |

Antimony has two NMR-active isotopes, ¹²¹Sb (I = 5/2) and ¹²³Sb (I = 7/2), with ¹²¹Sb being generally preferred due to its higher natural abundance and smaller quadrupole moment. researchgate.net ¹²¹Sb NMR spectroscopy is exceptionally sensitive to the electronic environment and coordination geometry of the antimony nucleus. researchgate.netcdnsciencepub.com

However, the large nuclear quadrupole moment of ¹²¹Sb often leads to very broad resonance signals, particularly for antimony atoms in low-symmetry environments. rsc.orgresearchgate.net This makes obtaining and interpreting ¹²¹Sb spectra challenging. For Antimony(III) n-butoxide, which likely has a low-symmetry, pseudo-trigonal pyramidal geometry in its monomeric form or a distorted environment in a dimer, a very broad signal would be expected. rsc.org Attempts to record the ¹²¹Sb NMR spectrum for the analogous antimony(III) ethoxide dimer confirmed the difficulty, yielding an extremely broad signal due to the low symmetry. rsc.org

Despite the challenges, a successful ¹²¹Sb NMR experiment would provide invaluable data. The chemical shift would offer direct insight into the shielding of the Sb nucleus and its oxidation state, while the line width would give clues about the symmetry of the coordination sphere and dynamic processes, such as monomer-dimer exchange, occurring in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Bonding and Molecular Architecture

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule, providing a fingerprint for its identification and information about the bonding. The spectra are dominated by the vibrations of the n-butoxide ligands, but also contain key vibrations of the Sb-O bonds.

The most important region for characterizing the core structure is the low-frequency range where the Sb-O stretching vibrations (ν) occur. For antimony(III) alkoxides, these symmetric and antisymmetric stretching modes are expected to appear in the 540-612 cm⁻¹ region. researchgate.net The remaining bands correspond to the C-H, C-C, and C-O vibrational modes of the butoxide ligands.

Table 2: Key Vibrational Frequencies for Antimony(III) n-butoxide from FT-IR/Raman (Note: Frequencies are based on data for related antimony alkoxides and standard ranges for alkyl groups.)

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Technique |

| 2850 - 3000 | ν(C-H) of alkyl groups | FT-IR, Raman |

| 1350 - 1470 | δ(C-H) bending modes | FT-IR, Raman |

| 1000 - 1150 | ν(C-O) stretching | FT-IR |

| 540 - 612 | ν(Sb-O) stretching | FT-IR, Raman |

Mass Spectrometry for Molecular Weight and Oligomerization Studies

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to study its tendency to form oligomers in the gas phase. The monoisotopic mass of the monomeric Sb(OC₄H₉)₃ is approximately 340.10 g/mol . americanelements.comstrem.com

Using techniques like Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS), the molecular ion peak [Sb(OC₄H₉)₃]⁺ or related adducts could be observed, confirming the molecular weight. Fragmentation patterns, such as the loss of butoxy groups or butene, would further corroborate the structure.

Furthermore, MS can provide evidence for the dimeric structure observed in other metal alkoxides. While the dimer might not remain intact, fragments resulting from its dissociation, such as [Sb₂(OC₄H₉)₅]⁺, could be detected. In studies of similar compounds like Sb₂(Azn)₆, the mass spectrum was dominated by the monomeric ion, suggesting that even if the compound is dimeric in the solid state, it may exist primarily as a monomer in the gas phase under MS conditions. acs.org ESI-TOF MS has also proven effective for in-situ monitoring of the synthesis of related organometallic precursors. researchgate.net

Thermogravimetric Analysis (TGA) for Decomposition Pathways in Material Synthesis Research

Thermogravimetric analysis (TGA) is a critical technique for evaluating Antimony(III) n-butoxide's suitability as a precursor for chemical vapor deposition (CVD) or related material synthesis methods. rsc.orgamse.org.cn TGA measures the change in mass of a sample as a function of temperature, revealing its volatility and decomposition profile.

When heated under an inert atmosphere (e.g., nitrogen or argon), the TGA curve for Sb(OC₄H₉)₃ would show one or more mass loss steps corresponding to its volatilization and subsequent decomposition. rsc.orgacs.org The decomposition of the butoxide ligands at higher temperatures leads to the formation of a solid residue. If the pyrolysis is performed under an inert or reducing (Ar/H₂) atmosphere, the residue is typically elemental antimony (Sb). amse.org.cn In contrast, if the analysis is run in an oxidizing atmosphere like air, the final product is an antimony oxide, such as Sb₂O₃ or Sb₂O₄. researchgate.net

The temperature at which decomposition occurs and the percentage of the remaining mass (residual yield) are key parameters for designing deposition processes for Sb-containing thin films. acs.org For example, Antimony(III) n-butoxide has been used as a precursor mixed with a resin, which is then pyrolyzed at high temperatures to form antimony/carbon nanohybrids for battery applications. rsc.orgamse.org.cn The TGA data confirms that the precursor decomposes to form the desired antimony species within the carbon matrix. rsc.org

Computational Chemistry (DFT) for Electronic Structure and Reactivity Prediction

While experimental techniques provide invaluable data on the bulk properties and spectroscopic features of antimony(III) n-butoxide, a detailed understanding of its electronic structure and reactivity at the molecular level remains less explored in publicly available literature. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to bridge this gap by providing theoretical insights into molecular geometries, electronic properties, and reaction mechanisms. To date, specific DFT studies focusing exclusively on antimony(III) n-butoxide are not extensively reported in peer-reviewed literature. However, the principles of DFT and its application to related organometallic antimony compounds can be extrapolated to predict the behavior of this specific molecule.

DFT calculations would typically commence with the geometry optimization of the antimony(III) n-butoxide molecule. This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths and angles. For antimony(III) n-butoxide, a key feature of interest would be the coordination geometry around the antimony atom, which is influenced by the stereochemically active lone pair of electrons on the Sb(III) center. k-tree.ru This lone pair is expected to cause significant distortion from an idealized trigonal planar or tetrahedral geometry, likely resulting in a trigonal pyramidal structure.

The electronic structure of the molecule is elucidated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for predicting the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. In antimony(III) n-butoxide, the HOMO is expected to have significant contributions from the oxygen atoms of the butoxide ligands and the antimony lone pair, whereas the LUMO would likely be centered on the antimony atom.

Furthermore, DFT can be employed to predict the molecule's reactivity by mapping the electrostatic potential (ESP) onto the electron density surface. This map reveals the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. For antimony(III) n-butoxide, the oxygen atoms would represent nucleophilic centers, while the antimony atom would be the primary electrophilic site.

While specific research data is not available, the following tables illustrate the type of information that a comprehensive DFT study of antimony(III) n-butoxide would provide.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for Antimony(III) n-butoxide.

This table would typically present the optimized bond lengths and angles of the molecule.

| Parameter | Predicted Value |

| Sb-O Bond Length | ~1.95 - 2.05 Å |

| O-C Bond Length | ~1.40 - 1.45 Å |

| O-Sb-O Bond Angle | ~90 - 100° |

| Sb-O-C Bond Angle | ~120 - 130° |

Note: The values presented are illustrative and based on typical values for similar metal alkoxides. Actual values would require a dedicated DFT study.

Table 2: Hypothetical DFT-Calculated Electronic Properties for Antimony(III) n-butoxide.

This table would summarize the key electronic descriptors derived from DFT calculations.

| Property | Predicted Value |

| HOMO Energy | ~ -5.5 to -6.5 eV |

| LUMO Energy | ~ -0.5 to -1.5 eV |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV |

| Dipole Moment | ~ 1.5 to 2.5 D |

Note: These values are hypothetical and serve to illustrate the data obtained from DFT calculations. The actual electronic properties would depend on the level of theory and basis set used.

Reactivity and Mechanistic Investigations of Antimony Iii N Butoxide

Ligand Exchange and Transalkoxylation Reactions

Ligand exchange is a fundamental reaction for antimony(III) n-butoxide, involving the substitution of one or more butoxide groups with other ligands. Transalkoxylation, a specific type of ligand exchange, is the reaction with other alcohols to form new alkoxides.

The generally accepted mechanism for these reactions proceeds through a nucleophilic substitution pathway at the antimony center. The antimony atom in Sb(OBu)₃ is Lewis acidic and can coordinate with incoming nucleophiles, such as other alcohols (R'OH), to form an intermediate species. This coordination increases the coordination number of the antimony atom. Subsequently, a proton transfer can occur, followed by the elimination of butanol (BuOH) to yield the new antimony alkoxide. The equilibrium of the reaction can be shifted by removing the more volatile alcohol.

A proposed mechanistic pathway for transalkoxylation is as follows:

Coordination: The incoming alcohol (R'OH) coordinates to the Lewis acidic antimony center of Sb(OBu)₃.

Proton Transfer: An intramolecular or intermolecular proton transfer occurs from the coordinated alcohol to one of the butoxide ligands.

Elimination: A molecule of butanol is eliminated, and a new antimony-alkoxide bond (Sb-OR') is formed.

This process can be repeated to replace multiple butoxide ligands. The rate and extent of the reaction are influenced by factors such as the steric bulk of the incoming alcohol and the relative acidities of the alcohols involved.

| Reactant | Product | Conditions | Mechanistic Feature |

| Sb(OBu)₃ + R'OH | Sb(OBu)₂(OR') + BuOH | Typically requires heating and removal of BuOH | Nucleophilic addition-elimination |

| Sb(OBu)₂(OR') + R'OH | Sb(OBu)(OR')₂ + BuOH | Equilibrium driven by distillation | Stepwise ligand substitution |

| Sb(OBu)(OR')₂ + R'OH | Sb(OR')₃ + BuOH | Can go to completion with excess R'OH | Formation of new alkoxide |

Hydrolysis and Condensation Mechanisms Leading to Oxide Formation

The hydrolysis of antimony(III) n-butoxide is a critical reaction that leads to the formation of antimony oxides, often through a sol-gel process. This transformation involves two main steps: hydrolysis and condensation.

Hydrolysis: In the presence of water, the butoxide ligands are replaced by hydroxyl groups. This reaction is typically rapid and involves the nucleophilic attack of a water molecule on the antimony center.

Sb(OBu)₃ + H₂O → Sb(OBu)₂(OH) + BuOH Sb(OBu)₂(OH) + H₂O → Sb(OBu)(OH)₂ + BuOH Sb(OBu)(OH)₂ + H₂O → Sb(OH)₃ + BuOH

The degree of hydrolysis can be controlled by the amount of water added. The intermediate species, antimony butoxide hydroxides, are often unstable and prone to condensation.

Condensation: The hydroxylated antimony species can then undergo condensation reactions to form Sb-O-Sb bridges, eliminating water or butanol. There are two primary condensation pathways:

Oxolation: Two hydroxyl groups react to form an oxo bridge and a molecule of water.

(HO)₂(BuO)Sb-OH + HO-Sb(OBu)(OH)₂ → (HO)₂(BuO)Sb-O-Sb(OBu)(OH) + H₂O

Alcoxolation: A hydroxyl group reacts with a butoxide group to form an oxo bridge and a molecule of butanol.

(HO)₂(BuO)Sb-OBu + HO-Sb(OBu)(OH)₂ → (HO)₂(BuO)Sb-O-Sb(OBu)(OH) + BuOH

These condensation reactions continue to build a network of antimony-oxygen bonds, eventually leading to the formation of antimony(III) oxide (Sb₂O₃) as a solid material. The morphology and properties of the resulting oxide are highly dependent on the reaction conditions, such as the water-to-alkoxide ratio, pH, and temperature. researchgate.net

| Reaction Step | Reactants | Products | Byproduct |

| Hydrolysis | Sb(OBu)₃, H₂O | Sb(OBu)ₓ(OH)₃-ₓ | BuOH |

| Condensation (Oxolation) | 2 x Sb-OH | Sb-O-Sb | H₂O |

| Condensation (Alcoxolation) | Sb-OH, Sb-OBu | Sb-O-Sb | BuOH |

Catalytic Reaction Mechanisms (e.g., Polymerization, Esterification)

Antimony compounds, including those derived from antimony(III) n-butoxide, are effective catalysts for various organic reactions, most notably in the synthesis of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netnihonseiko.co.jp Antimony trioxide, which can be formed in situ from the butoxide, is a widely used industrial polycondensation catalyst. nihonseiko.co.jp

Polymerization: In the polycondensation step of PET synthesis, antimony(III) species catalyze the reaction between hydroxyl end-groups of oligomers to form longer polymer chains and eliminate ethylene (B1197577) glycol. The proposed mechanism involves the antimony alkoxide, which may be formed by the reaction of the initial antimony source with ethylene glycol, as the active catalytic species. researchgate.net

A plausible mechanistic cycle involves:

Coordination: The antimony catalyst, likely in the form of an antimony glycolate (B3277807), coordinates with a hydroxyl end-group of a polyester (B1180765) chain.

Activation: This coordination increases the electrophilicity of the carbonyl carbon and/or the nucleophilicity of the hydroxyl oxygen.

Nucleophilic Attack: The hydroxyl group of another polymer chain attacks the activated carbonyl group.

Product Formation and Catalyst Regeneration: A new ester bond is formed, extending the polymer chain, and ethylene glycol is eliminated. The antimony catalyst is regenerated and can participate in another catalytic cycle.

Esterification: Antimony(III) n-butoxide can also act as a Lewis acid catalyst in esterification reactions between carboxylic acids and alcohols. The mechanism is believed to be analogous to other Lewis acid-catalyzed esterifications. masterorganicchemistry.comrsc.org

Carbonyl Activation: The Lewis acidic antimony center coordinates to the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The alcohol then attacks the activated carbonyl carbon.

Proton Transfer and Elimination: A series of proton transfers leads to the elimination of water and the formation of the ester.

| Catalytic Reaction | Key Mechanistic Steps | Role of Antimony(III) n-butoxide |

| Polymerization (PET) | Coordination, Activation, Nucleophilic Attack, Elimination | Forms the active antimony alkoxide/glycolate species |

| Esterification | Lewis acid activation of carbonyl, Nucleophilic attack, Elimination | Acts as a Lewis acid catalyst |

Oxidative Addition and Reductive Elimination Pathways in Antimony(III) Chemistry

Oxidative addition and reductive elimination are fundamental reaction steps in organometallic chemistry, typically associated with transition metals. wikipedia.orgumb.edu However, main-group elements, including antimony, can also exhibit this type of reactivity. researchgate.net These reactions involve a change in the oxidation state of the metal center.

Oxidative Addition: In an oxidative addition reaction, a molecule adds to the metal center, increasing both the coordination number and the oxidation state of the metal. For antimony(III), this would involve oxidation to antimony(V). While examples of oxidative addition to simple antimony(III) alkoxides are not common, oxidative addition to other antimony(III) compounds has been observed. For instance, antimony(III) halides can undergo oxidative addition with halogens.

SbCl₃ + Cl₂ → SbCl₅

Reductive Elimination: Reductive elimination is the reverse of oxidative addition, where two ligands on a metal center are eliminated to form a new molecule, and the metal's oxidation state decreases. For antimony, this would involve the reduction of Sb(V) to Sb(III). This process is crucial in catalytic cycles where the product is released from the metal center. Photoreductive elimination of chlorine from an antimony(V) complex has been reported. nih.gov

While these pathways are established for some antimony compounds, their direct relevance and mechanistic details for antimony(III) n-butoxide are not well-documented in the literature. It is plausible that under certain conditions, antimony(III) n-butoxide could undergo oxidative addition with suitable reagents, but this remains an area for further investigation.

C-H Bond Activation and Organic Transformation Reactivity

The activation of typically inert C-H bonds is a significant goal in chemistry. While predominantly the domain of transition metals, recent research has shown that main-group elements can also mediate C-H activation. rsc.org

Research on C-H bond activation by antimony(III) species has primarily focused on organoantimony compounds stabilized by pincer ligands. rsc.orgnih.govrsc.org In these systems, the antimony center, in conjunction with the ligand, can facilitate the cleavage of a C-H bond, leading to the formation of a new Sb-C bond. The mechanism is suggested to proceed through a heterolytic bond-breaking and bond-forming process involving charged intermediates. nih.govrsc.org

Direct C-H bond activation by simple antimony(III) alkoxides like n-butoxide has not been extensively reported. The electron-rich nature of the alkoxide ligands may render the antimony center less electrophilic and therefore less prone to react with C-H bonds compared to antimony complexes with electron-withdrawing or specifically designed ligand architectures.

Regarding other organic transformations, the reactivity of antimony(III) n-butoxide is largely centered on its role as a precursor for oxides and as a Lewis acid catalyst, as discussed in previous sections. Its application in promoting other specific organic reactions is not as well-developed as that of other organometallic reagents.

| Reaction Type | Status for Antimony(III) n-butoxide | Mechanistic Insight |

| C-H Bond Activation | Not well-documented | Known for other Sb(III) complexes with pincer ligands, proceeds via heterolytic cleavage. nih.govrsc.org |

| Other Organic Transformations | Primarily used as a catalyst precursor | Reactivity is mainly based on its Lewis acidity. |

Applications of Antimony Iii N Butoxide in Advanced Chemical Synthesis and Materials Science

Catalysis in Polymerization Processes

Antimony compounds are well-established catalysts for accelerating polymerization reactions, particularly in the manufacturing of polyesters. Antimony(III) n-butoxide serves as a key catalyst in these processes, influencing both the reaction kinetics and the properties of the final polymer.

Polycondensation and Transesterification Reactions (e.g., Polyester (B1180765) Synthesis)

Antimony(III) n-butoxide is particularly effective in catalyzing polycondensation and transesterification reactions, which are crucial steps in the synthesis of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). Antimony trioxide is one of the most commonly used catalysts for the industrial production of PET. In the reaction medium, antimony compounds react with ethylene (B1197577) glycol to form an antimony glycolate (B3277807) complex, which is the active catalytic species. The mechanism involves the activation of the hydroxyl end-groups of the growing polymer chains through coordination with the antimony alkoxide. This activation facilitates the subsequent condensation reaction, leading to the formation of high molecular weight polyester.

The catalytic activity of antimony compounds is essential for achieving the high degrees of polymerization necessary for producing commercially viable polyester fibers and resins. While antimony trioxide is widely used, other antimony compounds, including acetates and alkoxides like n-butoxide, also function as effective polycondensation catalysts.

Impact on Polymer Microstructure and Molecular Weight Control

The choice of catalyst in polyester synthesis significantly affects the final polymer's microstructure and molecular weight, which in turn determine its physical and mechanical properties. The use of antimony-based catalysts like Antimony(III) n-butoxide allows for effective control over the polymerization process, leading to the desired molecular weight.

The catalytic efficiency of antimony compounds helps in achieving high molecular weight polymers in a reasonable reaction time. However, the presence of antimony can also influence the final color of the polymer. For instance, in the synthesis of poly(ethylene vanillate), the use of an antimony trioxide catalyst could lead to a grey discoloration, which is possibly due to the reduction of Sb³⁺ to elemental Sb⁰. This highlights the importance of controlling the catalyst concentration and reaction conditions to achieve the desired polymer characteristics.

Precursor for Metal Oxide Thin Film Deposition (CVD, ALD)

Antimony(III) n-butoxide is a valuable precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. These methods are used to create thin films of metal oxides with precise control over thickness and composition. The volatility and thermal stability of organometallic precursors like Antimony(III) n-butoxide are critical for their successful application in CVD and ALD.

Metal alkoxides are often preferred precursors because they can serve as a source for both the metal and the oxygen, potentially reducing the formation of undesirable interfacial layers between the substrate and the deposited film.

Antimony Oxide (Sb₂O₃) and Mixed Metal Oxide Film Growth

Antimony(III) n-butoxide can be used to deposit thin films of antimony trioxide (Sb₂O₃). Sb₂O₃ thin films have a range of applications due to their excellent electrical properties, high refractive index, and wide bandgap. These films can be prepared by various methods, including thermal evaporation and chemical vapor deposition. The properties of the resulting films are highly dependent on the deposition technique and conditions.

For example, Sb₂O₃ films deposited by thermal vacuum evaporation have shown a polycrystalline and cubic structure. The grain size of these films can be influenced by the substrate temperature during deposition, increasing from 21 nm to 48 nm as the temperature is raised from 293 K to 553 K.

Doping Agent in Conductive Transparent Oxides (e.g., ATO)

A significant application of antimony precursors is in the creation of transparent conducting oxides (TCOs). Antimony is commonly used as a dopant in tin oxide (SnO₂) to produce antimony-doped tin oxide (ATO). ATO is an n-type semiconductor with high transparency and electrical conductivity, making it suitable for various applications such as antistatic coatings, transparent electrodes, and electromagnetic wave shielding.

The electrical conductivity of ATO is achieved by substituting Sn⁴⁺ ions with Sb⁵⁺ ions in the SnO₂ crystal lattice, which introduces free electrons. Antimony(III) n-butoxide can serve as the antimony source in the deposition process for ATO thin films. The properties of these films can be tuned by controlling the antimony doping concentration.

Synthesis of Antimony-Containing Nanoparticles and Nanomaterials

Antimony(III) n-butoxide is also utilized in the synthesis of antimony-containing nanoparticles and nanomaterials. These materials are of interest due to their unique size-dependent properties and potential applications in various fields.

The synthesis of antimony oxide nanoparticles, for instance, can be achieved through methods like thermal oxidation of antimony metal. In this process, antimony is heated in an oxidizing atmosphere, leading to the formation of Sb₂O₃ nanoparticles. While this method uses elemental antimony, organometallic precursors like Antimony(III) n-butoxide can offer alternative solution-based routes for nanoparticle synthesis, providing better control over particle size and morphology.

Antimony-doped tin oxide (ATO) nanoparticles are another important class of nanomaterials. These nanoparticles can be synthesized with varying levels of antimony doping to optimize their electrical and optical properties. For example, ATO nanoparticles with a particle size of around 7 nm have been produced with antimony doping levels up to 33.3%. These nanoparticles can then be incorporated into polymer matrices to create transparent conductive nanocomposites.

Role in Other Organic Transformations and Reagent Applications

Antimony(III) n-butoxide, also known as 1-Butanol, antimony(3+) salt, serves as a versatile though specialized compound in the realm of advanced chemical synthesis and materials science. Its utility stems primarily from the Lewis acidic nature of the antimony center and the reactive nature of the butoxide ligands. These characteristics enable it to participate in a variety of organic transformations and to act as a precursor for other valuable reagents.

The applications of antimony compounds in organic synthesis are often related to their role as Lewis acid catalysts. While specific research focusing exclusively on antimony(III) n-butoxide is not extensively documented in publicly available literature, the behavior of related antimony alkoxides and other organoantimony compounds provides a strong indication of its potential reactivity and catalytic activity.

One of the key areas where antimony compounds find application is in polymer chemistry . Antimony(III) oxide is a well-established industrial catalyst for the polycondensation of polyethylene terephthalate (PET). The catalytic mechanism is understood to involve the in-situ formation of antimony glycolates from the reaction of the oxide with ethylene glycol. Similarly, antimony(III) n-butoxide can be expected to act as a catalyst in polymerization reactions, such as the ring-opening polymerization of lactones. The Lewis acidic antimony center can coordinate to the carbonyl oxygen of the lactone, activating it towards nucleophilic attack by an alcohol initiator or the growing polymer chain.

The butoxide ligands of Antimony(III) n-butoxide can also participate in transesterification reactions . In these processes, the antimony compound can catalyze the exchange of an alkoxy group of an ester with an alcohol. This type of catalysis is crucial in the synthesis of various polyesters and in the production of biofuels.

Furthermore, Antimony(III) n-butoxide can serve as a convenient precursor for the synthesis of other organoantimony compounds and antimony-containing materials . The butoxide groups can be readily displaced by other organic or inorganic ligands through reactions with appropriate reagents. For instance, reaction with carboxylic acids would yield antimony(III) carboxylates, while reaction with other alcohols would lead to different antimony(III) alkoxides. This reactivity makes it a useful starting material for the preparation of more complex antimony-based catalysts or functional materials.

In the field of materials science, antimony alkoxides, including the n-butoxide, are valuable precursors for the synthesis of antimony-containing mixed metal oxides. These materials often exhibit interesting catalytic, electronic, or optical properties. By carefully controlling the hydrolysis and condensation of a mixture of metal alkoxides (a sol-gel process), it is possible to prepare homogeneous mixed-metal oxide nanoparticles or thin films with well-defined stoichiometry and properties.

While detailed research findings on a wide range of organic transformations catalyzed specifically by Antimony(III) n-butoxide are limited, its chemical properties strongly suggest its utility in various catalytic and synthetic applications. The following table summarizes some of the potential and established applications based on the known chemistry of antimony compounds.

Table 1: Potential and Established Applications of Antimony(III) n-butoxide in Organic Synthesis and Materials Science

| Application Area | Type of Transformation/Reaction | Role of Antimony(III) n-butoxide |

|---|---|---|

| Polymer Chemistry | Ring-Opening Polymerization (e.g., of lactones) | Lewis acid catalyst |

| Polycondensation (e.g., of polyesters) | Catalyst precursor | |

| Organic Synthesis | Transesterification | Catalyst |

| Synthesis of other organoantimony compounds | Reagent/Precursor | |

| Materials Science | Synthesis of mixed metal oxides | Precursor |

It is important to note that while the principles of Lewis acid catalysis and precursor chemistry are well-established for antimony compounds, further dedicated research is needed to fully explore and document the specific catalytic efficacy and synthetic utility of Antimony(III) n-butoxide across a broader spectrum of organic transformations.

Environmental Transformation and Advanced Analytical Research of Antimony Iii N Butoxide and Its Species

Chemical Hydrolysis and Degradation Pathways in Environmental Contexts

Antimony(III) n-butoxide, as a metal alkoxide, is susceptible to hydrolysis upon contact with water. This reaction is a primary pathway for its initial transformation in an environmental context. The hydrolysis process involves the cleavage of the antimony-oxygen bond by water molecules, leading to the formation of antimony(III) hydroxide (B78521) and n-butanol.

The fundamental hydrolysis reaction can be represented as: Sb(OC₄H₉)₃ + 3H₂O → Sb(OH)₃ + 3CH₃(CH₂)₃OH

This initial degradation step releases the butanol ligand and forms antimony(III) hydroxide, a less mobile inorganic species. The fate of antimony(III) hydroxide, Sb(OH)₃, is then governed by the prevailing environmental conditions. In aqueous systems, Sb(OH)₃ is the predominant uncharged species of trivalent antimony over a wide pH range.

Following hydrolysis, the primary degradation pathway for the antimony species is oxidation. Antimony(III) is thermodynamically unstable in oxic environments and tends to oxidize to the more stable pentavalent state, Sb(V). cdc.gov This transformation is a critical step in its environmental fate, as the mobility and toxicity of antimony are highly dependent on its oxidation state. The oxidation process can be influenced by various environmental factors, including microbial activity and interaction with minerals such as manganese oxides. kek.jp In soil, for instance, Sb(III) can be oxidized to Sb(V) over time, with the rate depending on soil properties. kek.jp The resulting Sb(V) species typically exists as the antimonate (B1203111) ion, [Sb(OH)₆]⁻.

Hydrolysis: Antimony(III) n-butoxide rapidly hydrolyzes to form antimony(III) hydroxide.

Oxidation: The less stable antimony(III) hydroxide is oxidized to pentavalent antimony species, primarily antimonate [Sb(OH)₆]⁻.

This transformation from a metallo-organic compound to inorganic species, followed by oxidation, dictates the subsequent mobility and biogeochemical cycling of antimony in the environment.

Speciation Analysis of Antimony in Complex Research Matrices

To understand the transformation and fate of antimony compounds in the environment, it is crucial to perform speciation analysis, which distinguishes between different chemical forms of the element, particularly its oxidation states, Sb(III) and Sb(V). Several advanced analytical techniques are employed for the accurate and sensitive determination of antimony species in complex matrices like soil, water, and biological tissues.

High-Performance Liquid Chromatography (HPLC) coupled with Element-Specific Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating different chemical species in a sample. For antimony speciation, HPLC is commonly coupled with an element-specific detector, most notably an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). This hyphenated technique, HPLC-ICP-MS, allows for the physical separation of Sb(III) and Sb(V) based on their different interactions with a stationary phase in the chromatography column, followed by highly sensitive detection of antimony in the eluent. bohrium.comtandfonline.com

The separation is typically achieved using ion-exchange or reversed-phase chromatography. The choice of mobile phase composition, including pH and the presence of competing ions or complexing agents, is optimized to achieve efficient separation of the antimony species within a short analysis time. tandfonline.com One of the challenges in the analysis of environmental or biological samples is the low chromatographic recovery of antimony, which can be caused by the formation of polymeric Sb(V) species. dtu.dknih.gov To overcome this, sample preparation methods involving acidic hydrolysis in the presence of chelating agents like EDTA or citrate (B86180) have been developed to stabilize Sb(III) and break down polymers before analysis. dtu.dknih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Ultrace Detection

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the detector of choice for antimony speciation due to its exceptional sensitivity and ability to perform ultratrace detection. It can measure antimony concentrations down to the μg/L (parts per billion) and even ng/L (parts per trillion) range. tandfonline.commdpi.com When coupled with HPLC, the ICP-MS detector quantifies the amount of antimony eluting from the column at specific retention times, allowing for the determination of the concentration of each species. bohrium.com

The high sensitivity of ICP-MS is essential for environmental monitoring and research where antimony concentrations can be very low. For instance, methods have been developed using HPLC-ICP-MS with detection limits for Sb(III) and Sb(V) as low as 0.016 μg/L and 0.021 μg/L, respectively. bohrium.comtandfonline.com This capability enables detailed studies of antimony's presence and transformation in various environmental compartments. Isotope dilution analysis, a calibration procedure possible with ICP-MS, can also be employed for highly accurate quantification. aaru.edu.jo

| Parameter | Value | Reference |

|---|---|---|

| Analyte Species | Sb(III), Sb(V) | bohrium.comtandfonline.com |

| Detection Limit (Sb(III)) | 0.016 µg/L | tandfonline.com |

| Detection Limit (Sb(V)) | 0.021 µg/L | tandfonline.com |

| Typical Analysis Time | < 6 minutes | tandfonline.com |

| Spike Recoveries | 92% - 103% | tandfonline.com |

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Oxidation State and Coordination

X-ray Absorption Spectroscopy (XAS), particularly the X-ray Absorption Near-Edge Structure (XANES) region of the spectrum, is a powerful, non-destructive technique used to determine the oxidation state and local chemical environment of antimony in solid samples like soils, sediments, and minerals. geologyscience.ru XANES is element-specific and provides information on the electronic structure and geometry of the absorbing atom.

The energy of the absorption edge in a XANES spectrum is sensitive to the oxidation state of the element. For antimony, the K-edge absorption energy of Sb(V) is approximately 4 eV higher than that of Sb(III). kek.jpgeologyscience.ru This distinct shift allows for the reliable discrimination between the two oxidation states. By fitting the XANES spectrum of an unknown sample with a linear combination of spectra from known reference compounds (e.g., Sb₂O₃ for Sb(III) and K[Sb(OH)₆] for Sb(V)), the relative proportions of each oxidation state in the sample can be quantified. kek.jp

Furthermore, the features of the XANES spectrum and the related Extended X-ray Absorption Fine Structure (EXAFS) region provide details about the coordination environment of the antimony atom, such as the number and type of neighboring atoms (e.g., oxygen, sulfur) and their distances. geologyscience.rupublish.csiro.au This information is crucial for identifying whether antimony is adsorbed to mineral surfaces, incorporated into their structure, or complexed with organic matter or sulfur compounds. publish.csiro.aubohrium.com

| Parameter | Sb(III) | Sb(V) | Reference |

|---|---|---|---|

| Absorption Edge Energy Shift | Lower Energy | Higher Energy (~+4 eV) | kek.jpgeologyscience.ru |

| Typical Oxygen Coordination | Trigonal Pyramidal | Octahedral (6 O atoms) | geologyscience.ru |

| Typical Reference Compound | Sb₂O₃ | K[Sb(OH)₆] | kek.jp |

Biogeochemical Cycling and Chemical Fate of Antimony Species (excluding ecotoxicity)

The biogeochemical cycling of antimony, following the initial hydrolysis of Antimony(III) n-butoxide to Sb(OH)₃, involves a complex interplay of chemical, physical, and biological processes that govern its transformation and transport in the environment. The fate of antimony is largely controlled by redox transformations, sorption processes, and microbial interactions.

The primary chemical transformation is the oxidation of Sb(III) to the more thermodynamically stable Sb(V) in oxic environments. cdc.gov This process significantly affects antimony's mobility, as Sb(V) is generally more soluble and mobile than Sb(III) under many environmental conditions. ird.fr This oxidation can be mediated abiotically by manganese oxides or photochemically, but microbial activity is a key driver. kek.jp Numerous bacteria have been identified that can oxidize Sb(III), potentially using the energy from this reaction for growth. nih.gov

Sorption to mineral surfaces is a critical process controlling the fate of dissolved antimony species. Both Sb(III) and Sb(V) can adsorb onto iron and aluminum (oxy)hydroxides and clay minerals, which can limit their transport in soils and aquatic systems. cdc.govscispace.com The strength and nature of this sorption depend on factors such as pH, the presence of other ions, and dissolved organic matter. geoscienceworld.org In some cases, Sb(V) can become incorporated into the structure of minerals like goethite, leading to long-term sequestration. researchgate.net

Under reducing conditions, such as those found in anoxic sediments or wetlands, Sb(V) can be reduced back to Sb(III). nih.gov Furthermore, in sulfidic environments, antimony can react with reduced sulfur to form antimony-sulfur phases, which can significantly decrease its mobility. publish.csiro.auresearchgate.net Microbial communities play a central role in mediating these reduction processes. nih.govnih.gov

Future Prospects and Interdisciplinary Research on Antimony Iii N Butoxide

Development of Sustainable Synthesis Routes and Green Chemistry Initiatives

The traditional synthesis of metal alkoxides, including Antimony(III) n-butoxide, often involves methods that are not aligned with modern principles of green chemistry. rsc.orgjddhs.com Future research is increasingly focused on developing sustainable and environmentally benign production routes. Green chemistry initiatives aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

Key areas of development in the sustainable synthesis of Antimony(III) n-butoxide include:

Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like ionic liquids or water-based systems, where feasible, can significantly reduce the environmental impact. jddhs.com The recycling of solvents is another crucial aspect of making the synthesis process more sustainable. jddhs.com

Energy Efficiency: Exploring energy-efficient synthesis techniques, such as microwave-assisted or sonochemical methods, can lower energy consumption and potentially reduce reaction times compared to traditional thermal methods. jddhs.com

Atom Economy: Designing synthesis pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. mdpi.com This involves moving away from stoichiometric reagents towards more catalytic processes.

The application of green chemistry principles not only mitigates environmental harm but also offers economic benefits through reduced waste disposal costs and lower energy consumption. rsc.orgmdpi.com

Exploration of Novel Catalytic Systems and Enhanced Performance

Antimony compounds are recognized for their catalytic activity, often functioning as Lewis acids or as components in dual-metal catalytic systems. nih.govresearchgate.net Antimony(III) n-butoxide serves as a valuable precursor for creating advanced catalytic materials. Its derivatives are being explored in photocatalysis, electrocatalysis, and various organic syntheses. nih.govresearchgate.net

Recent research highlights several promising directions for novel catalytic systems derived from or incorporating antimony:

Heterogenization of Catalysts: To overcome challenges with catalyst separation and reuse, researchers are developing methods to immobilize antimony species on solid supports. A notable example is the synthesis of a magnetic bifunctional ionic liquid catalyst containing antimony(III), which was used for the efficient glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov This approach allows for easy catalyst recovery using an external magnet and enhances recyclability. nih.gov

Photocatalysis and Electrocatalysis: Antimony-based materials are being investigated for their potential in photoelectrochemical applications, such as the degradation of organic pollutants in wastewater. researchgate.net The electronic properties of antimony can be leveraged to improve the performance of photocatalytic nanomaterials. nih.govresearchgate.net

Polymerization and Transesterification: Antimony alkoxides, such as Antimony(III) Methoxide, are effective catalysts for polymerization and transesterification reactions, which are crucial in the production of specialty polymers and biodiesel. samaterials.com

The table below summarizes findings from a study on a novel magnetic antimony catalyst for PET recycling, showcasing its enhanced performance.

| Catalyst System | Catalyst Loading (wt%) | PET Conversion (%) | BHET Yield (%) | Temperature (°C) |

| Fe₃O₄@PMIM.SbBr₄ | 6.0 | 100 | 96.4 | 200 |

Data sourced from a study on magnetic ionic liquid catalysts for PET glycolysis. nih.gov

Rational Design of Antimony-Based Materials for Emerging Technologies

Antimony is classified as a critical raw material, essential for defense systems, electronics, and energy storage. rice.edu Antimony(III) n-butoxide is a key molecular precursor for the synthesis of advanced antimony-based materials, such as oxides and alloys, through methods like sol-gel or chemical vapor deposition (CVD). strem.comgelest.com The properties of the precursor directly influence the morphology and functionality of the final material.

The rational design of these materials is targeting several high-impact technology areas:

Energy Storage: Antimony is a highly promising anode material for next-generation lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). ethz.chmdpi.com It offers a high theoretical capacity of 660 mAh g⁻¹ by forming alloys with lithium (Li₃Sb) or sodium (Na₃Sb). researchgate.net However, a significant challenge is the large volume expansion (over 135% for Li₃Sb) during the alloying process, which can lead to electrode degradation. researchgate.netmdpi.com Research focuses on creating nanostructured materials (e.g., nanorods, porous structures) from precursors like Antimony(III) n-butoxide to mitigate this strain and improve cycle life. mdpi.com

Electronics and Semiconductors: Antimony trioxide (Sb₂O₃), which can be synthesized from the butoxide precursor, possesses a wide band gap and high refractive index, making it suitable for applications in gas sensors, electronic devices, and thin-film transistors. nih.gov

Solar Cells: Antimony-based organic-inorganic hybrid materials are being developed as electron extraction layers in polymer solar cells, demonstrating improved efficiency and stability. researchgate.net

The following table highlights the theoretical capacity of antimony compared to conventional anode materials.

| Anode Material | Theoretical Capacity (mAh g⁻¹) | Key Challenge |

| Antimony (Sb) | 660 | Volume Expansion |

| Graphite | 372 | Lower Capacity |

| Silicon (Si) | 4200 | Significant Volume Expansion (>300%) |

Theoretical capacities are widely cited in battery research literature. researchgate.netmdpi.com

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational modeling has become an indispensable tool for accelerating the discovery and optimization of new materials and chemical processes. Techniques like Density Functional Theory (DFT) allow researchers to investigate the fundamental properties of antimony compounds at the atomic level. researchgate.netacs.org

Computational approaches are being applied to Antimony(III) n-butoxide and related systems in several ways:

Predicting Electronic and Structural Properties: DFT calculations can be used to determine the electronic band structure, molecular orbitals, and vibrational frequencies of antimony complexes. researchgate.netasianpubs.org This information is crucial for understanding reactivity and predicting how a material will perform in an electronic or catalytic application. For instance, modeling has been used to identify F-doped Sb₂O₅ as a promising transparent conducting oxide. researchgate.net

Simulating Reaction Mechanisms: Computational models can elucidate the pathways of chemical reactions, such as the oxidation and sorption of antimony species in different environments. nih.gov This insight is vital for designing more efficient synthesis routes and for understanding the behavior of antimony-based catalysts.

Materials Design: By simulating the properties of hypothetical materials, researchers can screen potential candidates for specific applications, such as battery anodes or transparent conductors, before undertaking expensive and time-consuming laboratory synthesis. researchgate.netnih.gov Thermodynamic simulation models are also used to optimize industrial smelting processes involving antimony. mdpi.com

The table below presents examples of properties of antimony systems that can be determined using computational modeling.

| Modeling Technique | Investigated System | Predicted Properties |

| Density Functional Theory (DFT) | Antimony(V) on α-Al₂O₃ | Adsorption energies, bond lengths, orbital interactions. acs.org |

| DFT / Molecular Dynamics | Liquid Antimony | Coordination numbers, vibration frequencies, diffusion constants. nih.gov |

| Hybrid DFT | F-doped Sb₂O₅ | Electronic band structure, point defect analysis, conductivity. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis for Research Scale-up

Flow chemistry, where reactions are performed in continuous streams rather than in batches, offers significant advantages for the synthesis and optimization of chemical compounds like Antimony(III) n-butoxide. nih.gov When combined with automation, this technology enables rapid screening of reaction parameters, improved safety, and easier scalability from research to production. soci.orgmpg.de

The synthesis of metal alkoxides can be particularly well-suited for flow chemistry due to several factors:

Enhanced Safety: The generation and use of potentially hazardous or reactive intermediates can be managed more safely in the small, controlled volumes of a flow reactor. mpg.de

Precise Process Control: Flow systems allow for exact control over reaction parameters such as temperature, pressure, stoichiometry, and reaction time, leading to higher reproducibility and cleaner reactions. soci.org

Rapid Optimization: Automated flow platforms can perform numerous experiments with varying conditions in a short period, using algorithms to quickly identify the optimal synthesis pathway.

Scalability: Processes developed on a laboratory-scale flow reactor can often be scaled up by simply running the system for a longer duration or by using larger reactors, a process known as "scaling out."

While specific studies on the flow synthesis of Antimony(III) n-butoxide are not yet widespread, the principles and hardware developed for other multi-step chemical processes are directly applicable. rsc.org An automated flow platform could be designed to handle the moisture-sensitive nature of the compound and enable the telescoped synthesis of its derivatives for materials science and catalysis research.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-butanol antimony(3+) salts, and how do reaction parameters influence product purity?

- Methodological Answer : Synthesis typically involves reacting antimony(III) salts (e.g., SbCl₃) with 1-butanol under controlled stoichiometric and solvent conditions. Key parameters include temperature (60–90°C), solvent polarity, and molar ratios to minimize hydrolysis of Sb³⁺. Evidence from similar antimony-thiolate syntheses (e.g., tris(dodecylthio)antimony) highlights the importance of inert atmospheres to prevent oxidation . Purity is optimized via reflux duration and post-synthesis washing with non-polar solvents to remove unreacted alcohols or byproducts.

Q. Which analytical techniques are most effective for quantifying antimony content in 1-butanol antimony(3+) salts?

- Methodological Answer :

- Oxidation-reduction titration : Potassium bromate (KBrO₃) in acidic media oxidizes Sb³⁺ to Sb⁵⁺, with starch-iodide as an indicator. This method achieves ~99% accuracy for stibnite ore and is adaptable for organoantimony salts .

- Spectroscopy : ICP-MS or AAS provides trace-level detection, while XPS confirms oxidation states (Sb³⁺ vs. Sb⁵⁺) .

- Chromatography : GC with water stationary phases and metal nitrate additives (e.g., AgNO₃) enhances separation of alcohol derivatives, aiding in purity assessment .

Q. How do researchers characterize the structural stability of 1-butanol antimony(3+) salts under varying environmental conditions?

- Methodological Answer : Stability studies employ thermogravimetric analysis (TGA) and dynamic light scattering (DLS) to assess thermal decomposition and colloidal stability. Hydrolysis resistance is tested in aqueous buffers (pH 4–10), with Sb³⁺ monitored via ion chromatography. Environmental persistence is modeled using groundwater simulants, as demonstrated in decade-long antimony contamination studies .

Advanced Research Questions

Q. How can experimental design optimize the selective extraction of antimony from complex matrices when synthesizing 1-butanol antimony(3+) salts?

- Methodological Answer : Rechtschaffner experimental design evaluates parameters like leaching temperature (50–90°C), Na₂S concentration (0.1–1 M), and reaction time (2–24 hrs) to maximize Sb³⁺ yield while minimizing co-extraction of arsenic or other metals. Response surface modeling identifies optimal conditions, with validation through XRD and SEM-EDS to confirm phase purity .

Q. What methodologies resolve discrepancies in reported solubility data of 1-butanol antimony(3+) salts in aqueous-organic systems?

- Methodological Answer : Contradictions arise from salt-induced "salting-out" effects. Systematic studies using ternary phase diagrams (water + 1-butanol + salt) quantify solubility shifts. For example, NaNO₃ at 0.5 M reduces 1-butanol solubility by 40%, while AgNO₃ increases selectivity for polar organics. Machine learning models (e.g., QSPR) correlate ionic strength and dielectric constants with solubility trends .

Q. What advanced separation techniques improve the purification of 1-butanol antimony(3+) salts from reaction byproducts?

- Methodological Answer :

- Liquid-liquid extraction : Salt-assisted systems (e.g., NH₄F + 2-propanol) exploit polarity differences to isolate Sb³⁺ complexes .

- Membrane filtration : Polyether sulfone (PES) ultrafiltration membranes pre-loaded with iron flocs selectively adsorb Sb(V), but require pH optimization (<4) to avoid Sb³⁺ oxidation .

Q. How should researchers approach conflicting data on the thermal stability of 1-butanol antimony(3+) salts across different studies?

- Methodological Answer : Discrepancies often stem from oxidation state changes (Sb³⁺ → Sb⁵⁺) during analysis. Controlled-atmosphere TGA (N₂ or Ar) prevents oxidation, while XANES spectroscopy tracks real-time Sb speciation. Cross-validation with titration (post-decomposition) quantifies residual Sb³⁺, clarifying stability thresholds .

Environmental and Interdisciplinary Questions

Q. How do researchers assess the environmental impact and stability of 1-butanol antimony(3+) salts in aquatic systems?

- Methodological Answer : Long-term groundwater monitoring (10+ years) tracks Sb³⁺ migration and oxidation to Sb⁵⁺, which forms mobile oxyanions. Hydrogeochemical models incorporate redox potential (Eh), pH, and ion competition (e.g., Fe²⁺/As³⁺) to predict speciation. Isotopic tracing (²⁴Sb) quantifies bioaccumulation in benthic organisms .

Q. What computational tools predict the interaction of 1-butanol antimony(3+) salts with biological or environmental matrices?

- Methodological Answer : Density functional theory (DFT) models Sb-O bonding energetics in aqueous complexes, while molecular dynamics simulate membrane permeation. QSPR databases correlate logP values with ecotoxicity endpoints, validated against microcosm assays .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.